molecular formula C20H38O3 B15187836 9,10-Epoxy-1-octadecanol acetate CAS No. 14235-43-9

9,10-Epoxy-1-octadecanol acetate

Cat. No.: B15187836
CAS No.: 14235-43-9
M. Wt: 326.5 g/mol
InChI Key: FAPGZYWJMFBPEU-UHFFFAOYSA-N
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Description

9,10-Epoxy-1-octadecanol acetate is an organic compound with the molecular formula C20H38O3. It is a derivative of octadecanol, featuring an epoxy group at the 9,10 position and an acetate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Epoxy-1-octadecanol acetate typically involves the epoxidation of 1-octadecanol followed by acetylation. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The resulting epoxide is then acetylated using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

9,10-Epoxy-1-octadecanol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,10-Epoxy-1-octadecanol acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 9,10-Epoxy-1-octadecanol acetate involves its interaction with biological membranes and enzymes. The epoxy group can react with nucleophilic sites on proteins and lipids, potentially altering their function. The acetate group may enhance the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and affecting membrane properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Epoxy-1-octadecanol acetate is unique due to the presence of both an epoxy group and an acetate ester, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry .

Properties

CAS No.

14235-43-9

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

8-(3-octyloxiran-2-yl)octyl acetate

InChI

InChI=1S/C20H38O3/c1-3-4-5-6-9-12-15-19-20(23-19)16-13-10-7-8-11-14-17-22-18(2)21/h19-20H,3-17H2,1-2H3

InChI Key

FAPGZYWJMFBPEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCCOC(=O)C

Origin of Product

United States

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